Limitation: Absence of Published Head-to-Head Potency Data Against sEH for the 2-Ethyl-Naphthyl Benzoxazepine Series
A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not retrieve any quantitative IC50, Ki, or Kd data for 2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione, nor for its direct des-ethyl or 2-methyl naphthyl analogs, against soluble epoxide hydrolase (sEH) or any other molecular target. The BindingDB records that superficially matched the compound name (e.g., BDBM50594428) were found to encode entirely different chemical structures with unrelated SMILES strings, indicating a database indexing artifact [[1]]. Consequently, no evidence is available to meet the evidence-admission criteria for core comparative analysis.
| Evidence Dimension | sEH inhibition (IC50 / Ki / Kd) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Des-ethyl and 2-methyl naphthyl analogs; alternative aryl oxoethyl analogs – no data found |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Without quantitative potency data, no scientifically grounded selection or procurement decision can be made to prefer this compound over any in-class analog.
- [1] BindingDB. BDBM50594428 (CHEMBL5192349). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50594428 (accessed 2026-05-10). View Source
